Potency in Streptokinase Expression Inhibition Assay: Direct Comparison with Probe ML135
In a dose-response assay measuring inhibition of streptokinase (SK) expression in Group A Streptococcus (GAS), 4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide exhibited an EC50 of 3.25 μM [1]. The structurally related probe ML135 (CID-2769229; 2-chloro-N-(3-cyano-4-((4-methoxyphenyl)thio)phenyl)benzamide) displayed an IC50 of 1.9 μM in the same assay system [2]. This represents a ~1.7-fold difference in potency, demonstrating that the substitution pattern significantly impacts inhibitory activity.
| Evidence Dimension | Inhibition of streptokinase expression |
|---|---|
| Target Compound Data | EC50 = 3.25 μM |
| Comparator Or Baseline | ML135 (CID-2769229): IC50 = 1.9 μM |
| Quantified Difference | 1.7-fold (ML135 more potent) |
| Conditions | Group A Streptococcus (GAS) UMAA2166; Todd-Hewitt Broth with streptomycin; 6-hour incubation; SK activity measured via plasminogen activation absorbance assay; normalized to cell viability |
Why This Matters
This quantitative difference in potency informs rational selection for SAR studies where a less potent but still active analog may be desired as a control or for probing binding interactions.
- [1] BindingDB. BDBM65747: 4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide. EC50 = 3.25E+3 nM. Target: Streptokinase A (Streptococcus pyogenes M1 GAS). View Source
- [2] An WF, Metkar SR, Youngsaye W, et al. Identification of small molecules that selectively inhibit streptokinase expression without suppression of viability in Group A streptococci - Probe 3. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Last Update: March 11, 2011. (IC50 = 1.9 μM for ML135). View Source
